PD-1/PD-L1-IN-10
Overview
Description
PD-1/PD-L1-IN-10 is a small-molecule inhibitor targeting the interaction between programmed cell death protein 1 (PD-1) and its ligand, programmed cell death ligand 1 (PD-L1). This interaction plays a crucial role in the immune evasion of cancer cells, making PD-1/PD-L1 inhibitors valuable in cancer immunotherapy. This compound is designed to disrupt this interaction, thereby enhancing the immune system’s ability to recognize and destroy cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PD-1/PD-L1-IN-10 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The process often starts with the preparation of a biphenyl scaffold, followed by functionalization to introduce specific substituents that enhance binding affinity to PD-L1. Common reagents used in these steps include palladium catalysts for coupling reactions, and various protecting groups to ensure selective reactions .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis while ensuring high purity and yield. This often requires optimization of reaction conditions, such as temperature, solvent, and reaction time. Continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: PD-1/PD-L1-IN-10 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenation using reagents like bromine or chlorine, followed by nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
PD-1/PD-L1-IN-10 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the structure-activity relationship of PD-1/PD-L1 inhibitors.
Biology: Investigated for its effects on immune cell signaling and function.
Medicine: Explored as a potential therapeutic agent in cancer immunotherapy, particularly for tumors that exploit the PD-1/PD-L1 pathway to evade immune detection.
Industry: Utilized in the development of new immunotherapeutic drugs and diagnostic tools.
Mechanism of Action
PD-1/PD-L1-IN-10 exerts its effects by binding to PD-L1, thereby preventing its interaction with PD-1 on T cells. This blockade restores the activity of effector T cells, enhancing their ability to recognize and kill cancer cells. The molecular targets involved include the PD-1 receptor on T cells and the PD-L1 ligand on tumor cells. The pathway involves the inhibition of downstream signaling that would otherwise lead to T cell exhaustion and immune evasion by the tumor .
Comparison with Similar Compounds
PD-1/PD-L1-IN-10 is compared with other small-molecule inhibitors and monoclonal antibodies targeting the PD-1/PD-L1 pathway:
Similar Compounds: BMS-1001, Incyte-001, Incyte-011, and various flavonoid derivatives like apigenin, kaempferol, and quercetin.
Uniqueness: this compound offers advantages such as better oral bioavailability, higher tumor penetration, and improved pharmacokinetic properties compared to monoclonal antibodies. .
This compound stands out due to its unique chemical structure and potent inhibitory activity, making it a valuable tool in cancer immunotherapy research and development.
Properties
IUPAC Name |
(2S)-2-[[2-[(3-cyanophenyl)methoxy]-4-[(2-methyl-3-phenylphenyl)methoxy]-5-nitrophenyl]methylamino]-3-hydroxybutanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H31N3O7/c1-21-26(12-7-13-28(21)25-10-4-3-5-11-25)20-43-31-16-30(42-19-24-9-6-8-23(14-24)17-34)27(15-29(31)36(40)41)18-35-32(22(2)37)33(38)39/h3-16,22,32,35,37H,18-20H2,1-2H3,(H,38,39)/t22?,32-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEQMCUCWNLUJE-LKYSYNKGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)COC3=C(C=C(C(=C3)OCC4=CC(=CC=C4)C#N)CNC(C(C)O)C(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)COC3=C(C=C(C(=C3)OCC4=CC(=CC=C4)C#N)CN[C@@H](C(C)O)C(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H31N3O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.